![molecular formula C9H14ClN3OS B6268155 (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride CAS No. 1909286-58-3](/img/no-structure.png)
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of thiazole-4-carboxylic acid with thionyl chloride, which is heated at reflux for 2 hours. The resulting solution is evaporated and the residue dried, giving a yellow solid .Molecular Structure Analysis
The molecular structure of a similar compound, “1-O-tert-butyl 2-O-methyl (2S)-4-[3-[(2-bromo-1,3-thiazole-4-carbonyl)amino]pyridin-4-yl]piperazine-1,2-dicarboxylate”, includes 58 bonds in total: 34 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ester, and 1 secondary amide .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE”, include a melting point of 166-167 °C (sublimation), storage temperature of 2-8°C, and it appears as a white to light yellow powder .Scientific Research Applications
- In a study, polymeric nanocapsules loaded with this compound (referred to as 4L-N ) demonstrated selective antiglioma activity against human U138MG and rat C6 cell lines. Interestingly, 4L-N was even more effective than the free-form molecule (4L) in reducing cell viability and proliferation .
Antiglioma Activity
Mechanism of Action
The mechanism of action for similar compounds involves the Aryl Hydrocarbon Receptor (AHR). Small molecules like “2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE)”, an endogenous AHR ligand, can significantly block glioma cell migration and invasion in vitro, ex vivo, and in vivo .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves the reaction of 2-methylpiperazine with thionyl chloride to form 2-methylpiperazine-N-oxide, which is then reacted with 1,3-thiazole-4-carboxylic acid to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-methylpiperazine", "thionyl chloride", "1,3-thiazole-4-carboxylic acid", "hydrochloric acid" ], "Reaction": [ { "Reactants": "2-methylpiperazine + thionyl chloride", "Conditions": "reflux in dichloromethane", "Products": "2-methylpiperazine-N-oxide" }, { "Reactants": "2-methylpiperazine-N-oxide + 1,3-thiazole-4-carboxylic acid", "Conditions": "reflux in ethanol", "Products": "(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine" }, { "Reactants": "(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine + hydrochloric acid", "Conditions": "dissolved in water", "Products": "(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride" } ] } | |
CAS RN |
1909286-58-3 |
Product Name |
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride |
Molecular Formula |
C9H14ClN3OS |
Molecular Weight |
247.7 |
Purity |
70 |
Origin of Product |
United States |
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